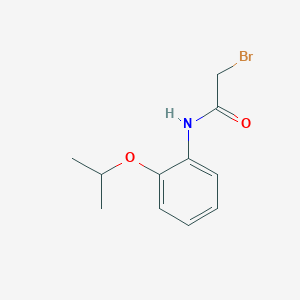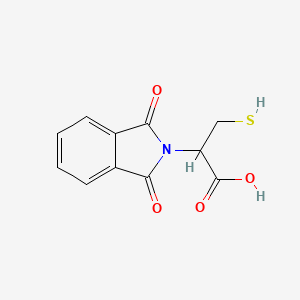![molecular formula C11H12BrNO2 B3173593 N-[4-(Allyloxy)phenyl]-2-bromoacetamide CAS No. 947240-32-6](/img/structure/B3173593.png)
N-[4-(Allyloxy)phenyl]-2-bromoacetamide
Overview
Description
N-[4-(Allyloxy)phenyl]-2-bromoacetamide is a chemical compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12. This compound is primarily used in proteomics research and has gained attention due to its potential biological activity and diverse applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Allyloxy)phenyl]-2-bromoacetamide typically involves the reaction of 4-(allyloxy)aniline with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions: N-[4-(Allyloxy)phenyl]-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The allyloxy group can undergo oxidation to form epoxides or reduction to form alcohols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the allyloxy group.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed:
- Substitution reactions yield various derivatives depending on the nucleophile used.
- Oxidation of the allyloxy group forms epoxides.
- Reduction of the allyloxy group forms alcohols.
- Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[4-(Allyloxy)phenyl]-2-bromoacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(Allyloxy)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets. The bromine atom in the compound can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects. The allyloxy group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- N-[3-(Allyloxy)phenyl]-4-methoxybenzamide
- 2-bromo-N-(4-prop-2-enoxyphenyl)acetamide
- Acetamide, 2-bromo-N-[4-(2-propen-1-yloxy)phenyl]
Comparison: N-[4-(Allyloxy)phenyl]-2-bromoacetamide is unique due to the presence of both the allyloxy and bromoacetamide functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reactivity profiles, making it a valuable tool in various research applications.
Properties
IUPAC Name |
2-bromo-N-(4-prop-2-enoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-7-15-10-5-3-9(4-6-10)13-11(14)8-12/h2-6H,1,7-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUQRDOXYBJHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)NC(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


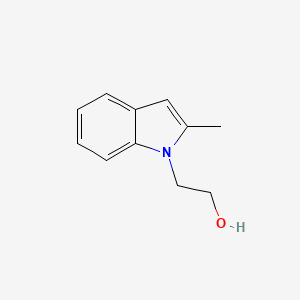
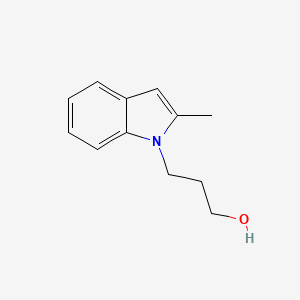
![3-{[(4-ethylphenyl)amino]methyl}-7-methoxyquinolin-2(1H)-one](/img/structure/B3173526.png)
![3-{[(4-ethylphenyl)amino]methyl}-6,7-dimethoxy-1,2-dihydroquinolin-2-one](/img/structure/B3173530.png)
![8-{[(4-ethylphenyl)amino]methyl}-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B3173536.png)

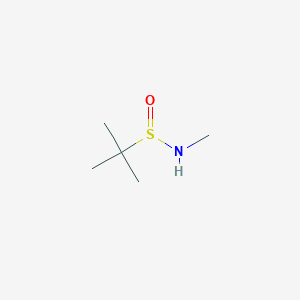
![7-aminobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3173563.png)
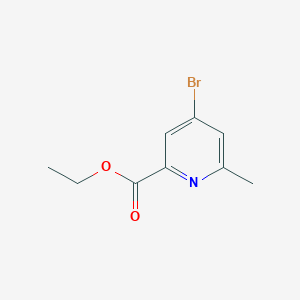
![9H-pyrido[2,3-b]indole-6-carboxylic acid](/img/structure/B3173572.png)
![4-[(2-Bromoacetyl)amino]-N-cyclohexylbenzamide](/img/structure/B3173583.png)
![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
